Ethyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate is a chemical compound with the empirical formula and a molecular weight of 232.69 g/mol. This compound is recognized for its utility in the synthesis of various pyrimidine derivatives, particularly those that exhibit biological activity, including potential inhibitors of the FMS tyrosine kinase, which is implicated in several diseases, including cancer .
Ethyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate falls under the category of halogenated heterocyclic compounds, specifically pyrimidines. Pyrimidines are a class of aromatic compounds featuring a six-membered ring with nitrogen atoms, which are significant in medicinal chemistry due to their diverse biological activities .
The synthesis of Ethyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate typically involves several steps that may include nucleophilic substitution reactions and cyclocondensation processes. One common method involves the reaction of ethyl chloroacetate with appropriate pyrimidine derivatives under basic conditions to yield the desired compound.
The molecular structure of Ethyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate features a pyrimidine ring substituted with a chlorine atom and a methylthio group.
1S/C8H9ClN2O2S/c1-3-13-7(12)5-4-10-8(14-2)11-6(5)9/h4H,3H2,1-2H3
CCOC(=O)C1=CN=C(N=C1Cl)SC
This structure contributes to its reactivity and interaction with biological targets .
The compound's molecular weight is confirmed as 232.69 g/mol, with specific identifiers such as CAS number 5909-24-0 and MDL number MFCD00006085, which facilitate its identification in chemical databases .
Ethyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate is known to undergo various nucleophilic substitution reactions due to the presence of the chlorine atom.
The mechanism of action for Ethyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate involves its interaction with specific enzymes and proteins within biological systems.
The compound is soluble in organic solvents but has limited solubility in water due to its hydrophobic characteristics. Its reactivity profile allows it to participate in various chemical transformations typical for pyrimidine derivatives .
Ethyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate finds applications primarily in scientific research:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: